2-Methyltryptamine
Overview
Description
2-Methyltryptamine is a substituted tryptamine, a class of compounds known for their structural similarity to the neurotransmitter serotonin. This compound features an indole ring structure with a methyl group attached to the second carbon of the tryptamine backbone. Tryptamines, including this compound, are known for their psychoactive properties and have been studied for their potential effects on the central nervous system .
Mechanism of Action
Target of Action
2-Methyltryptamine, also known as “2-(2-methyl-1H-indol-3-yl)ethanamine”, is a member of the substituted tryptamine chemical class . The primary targets of this compound are likely to be similar to those of other tryptamines, which primarily act as agonists of the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system and the regulation of mood .
Mode of Action
It is believed to interact with its targets, primarily the 5-ht2a receptor, resulting in altered perceptions and potentially producing profound changes in sensory perception, mood, and thought . The compound’s stimulant activity on the central nervous system appears to result from its structural similarity to indole-based psychedelics .
Biochemical Pathways
The biosynthesis of this compound in the human body is believed to occur from tryptamine by certain N-methyltransferase enzymes . The biosynthesis and metabolism of DMT, a related tryptamine, have been studied in detail . It is suggested that similar enzymes and pathways may be involved in the biosynthesis and metabolism of this compound .
Pharmacokinetics
Based on the pharmacokinetics of dmt, a related tryptamine, it can be inferred that this compound is likely to be rapidly cleared from the body . . Similar properties may be expected for this compound.
Result of Action
It is known that tryptamines can produce profound changes in sensory perception, mood, and thought in humans . These effects are likely to be the result of the compound’s interaction with its primary targets, particularly the 5-HT2A receptor .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the method of administration . .
Biochemical Analysis
Biochemical Properties
For instance, N,N-dimethyltryptamine (DMT), a related tryptamine, is known to interact with monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes
Cellular Effects
It is known that related tryptamines can produce profound changes in sensory perception, mood, and thought in humans . These effects are believed to be mediated primarily through agonist actions at the 5-HT2A receptor
Molecular Mechanism
Related tryptamines are known to act primarily as agonists of the 5-HT2A receptor . They may also interact with other receptors and transporters, leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
Related tryptamines such as DMT are known to have rapid onset and short duration of action
Dosage Effects in Animal Models
The effects of different dosages of 2-Methyltryptamine in animal models are not well studied. Related tryptamines such as DMT have been studied in animal models, and their effects are known to vary with dosage
Metabolic Pathways
Related tryptamines such as DMT are known to be metabolized by enzymes such as MAO and CYP
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Related tryptamines such as DMT are known to be rapidly distributed throughout the body
Subcellular Localization
Computational methods have been developed to predict the subcellular localization of proteins based on their sequence . These methods could potentially be adapted to predict the subcellular localization of small molecules like this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into more reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced tryptamine analogs.
Substitution: N-alkylated tryptamines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.
Biology: Investigated for its role in neurotransmitter pathways and its effects on serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of research chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
- N-Methyltryptamine
- 5-Methoxy-N,N-dimethyltryptamine
- Psilocybin
- Lysergic acid diethylamide
Comparison: 2-Methyltryptamine is unique in its specific substitution pattern, which influences its binding affinity and selectivity for serotonin receptors. Compared to N-Methyltryptamine, this compound has a methyl group at the second carbon, which can affect its pharmacokinetics and metabolic stability. Unlike 5-Methoxy-N,N-dimethyltryptamine and psilocybin, which have additional methoxy or phosphoryloxy groups, this compound is simpler in structure but still retains significant psychoactive properties .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVSLHQIPGTMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181755 | |
Record name | 2-Methyl-1H-indole-3-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2731-06-8 | |
Record name | 2-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2731-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-3-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1H-indole-3-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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